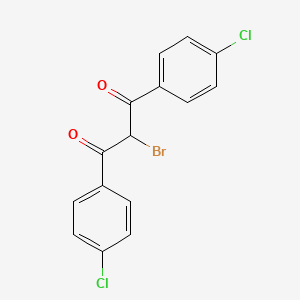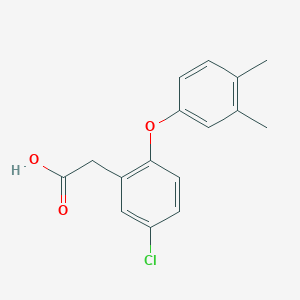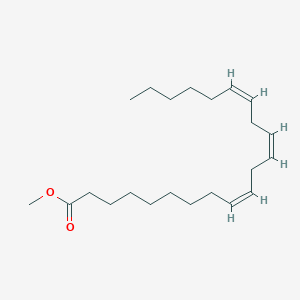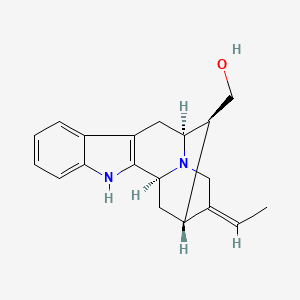
Sarpagan-17-ol, (16S,19Z)-
描述
Sarpagan-17-ol, (16S,19Z)-: is a naturally occurring indole alkaloid. It is known for its complex structure and significant biological activities. The compound has a molecular formula of C19H22N2O and a molecular weight of 294.4 g/mol . It is also referred to as Koumidine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sarpagan-17-ol, (16S,19Z)- involves multiple steps, typically starting from simpler indole derivatives. The key steps include:
Formation of the indole nucleus: This is achieved through Fischer indole synthesis or other methods that construct the indole ring.
Functionalization of the indole ring: Introduction of various functional groups at specific positions on the indole ring.
Cyclization: Formation of the pentacyclic structure characteristic of Sarpagan-17-ol, (16S,19Z)-.
Hydroxylation: Introduction of the hydroxyl group at the 17th position.
Industrial Production Methods
Industrial production of Sarpagan-17-ol, (16S,19Z)- is less common due to its complex structure. it can be extracted from natural sources where it is present in significant quantities. The extraction process involves:
Plant extraction: Using solvents to extract the compound from plant material.
Purification: Employing techniques such as chromatography to purify the compound.
化学反应分析
Types of Reactions
Sarpagan-17-ol, (16S,19Z)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 17th position can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced at different positions on the indole ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidized derivatives: Such as ketones and aldehydes.
Reduced derivatives: Such as alcohols and amines.
Substituted derivatives: Various substituted indole compounds.
科学研究应用
Sarpagan-17-ol, (16S,19Z)- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex alkaloids.
Biology: Studied for its role in plant metabolism and its effects on various biological systems.
Medicine: Investigated for its potential therapeutic effects, including its role as a GABA receptor modulator.
Industry: Utilized in the development of pharmaceuticals and other bioactive compounds.
作用机制
The mechanism of action of Sarpagan-17-ol, (16S,19Z)- involves its interaction with various molecular targets and pathways. It acts as a modulator of the GABA receptor, influencing neurotransmission and potentially affecting conditions such as insomnia and anxiety disorders. The compound’s effects are mediated through its binding to specific sites on the GABA receptor, altering its activity and leading to changes in neuronal excitability.
相似化合物的比较
Sarpagan-17-ol, (16S,19Z)- can be compared with other similar indole alkaloids, such as:
10-deoxysarpagine: Another indole alkaloid with a similar structure but lacking the hydroxyl group at the 17th position.
Ajmalicine: An indole alkaloid with a different substitution pattern on the indole ring.
Reserpine: A well-known indole alkaloid with significant pharmacological effects.
The uniqueness of Sarpagan-17-ol, (16S,19Z)- lies in its specific hydroxylation pattern and its distinct biological activities.
属性
IUPAC Name |
[(1S,12S,13S,14R,15Z)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3/b11-2+/t13-,15-,17-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTDUGOBAOLMED-DBPFMDJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\CN2[C@H]3C[C@@H]1[C@@H]([C@@H]2CC4=C3NC5=CC=CC=C45)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401312791 | |
| Record name | (16S,19Z)-Sarpagan-17-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401312791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1358-75-4 | |
| Record name | (16S,19Z)-Sarpagan-17-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1358-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (16S,19Z)-Sarpagan-17-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401312791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


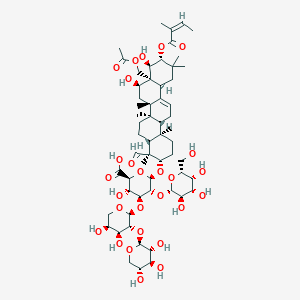
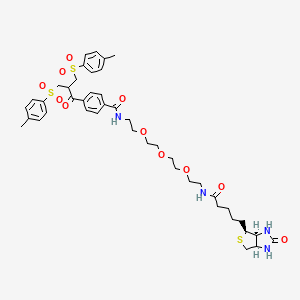
![Octadecanoic acid, 1,1'-[1-[[(1-oxotetradecyl)oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B8257588.png)
![1H-Pyrazole-5-carboxylic acid, 3-[4-(4-chlorophenoxy)phenyl]-1-(4-methylphenyl)-](/img/structure/B8257592.png)
![azanium;(E)-7-(2-amino-2-carboxyethyl)sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoate](/img/structure/B8257603.png)
![9-Hexadecenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester, (9Z)-](/img/structure/B8257613.png)
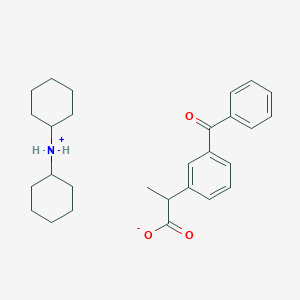
![1,2-Benzenediol, 3-methoxy-5-[tetrahydro-4-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2H-pyran-2-yl]-, (2alpha,4alpha,6alpha)-(-)-](/img/structure/B8257632.png)
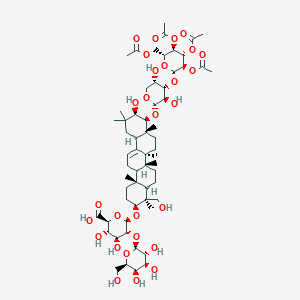
![9-Octadecenoic acid (9Z)-, 2,3-bis[(1-oxododecyl)oxy]propyl ester](/img/structure/B8257644.png)
![beta-D-Glucopyranoside, (3beta,12beta)-20-[(6-O-alpha-L-arabinofuranosyl-beta-D-glucopyranosyl)oxy]-12-hydroxydammar-24-en-3-yl 2-O-(6-O-acetyl-beta-D-glucopyranosyl)-](/img/structure/B8257659.png)
